Differential Potency at Group III mGluR Subtypes: D-AP4 vs. L-AP4
D-AP4 and L-AP4 exhibit markedly different potency profiles across group III mGluR subtypes. L-AP4 is a potent agonist with EC50 values of 0.13 µM (mGluR4), 0.29 µM (mGluR8), 1.0 µM (mGluR6), and 249 µM (mGluR7) . In contrast, D-AP4 demonstrates an EC50 of 0.13 µM (130 nM) at rat mGluR4, but its potency at other subtypes is significantly lower or not reliably quantified in the same assay systems, indicating a distinct subtype selectivity profile [1]. This difference is critical for experiments targeting specific mGluR-mediated pathways.
| Evidence Dimension | Agonist potency at group III mGluR subtypes |
|---|---|
| Target Compound Data | D-AP4: EC50 = 130 nM at rat mGluR4; pEC50 = 5.99 at rat mGluR6; pEC50 = 6.54 at rat mGluR8 [1][2] |
| Comparator Or Baseline | L-AP4: EC50 = 0.13 µM (130 nM) at mGluR4; EC50 = 0.29 µM at mGluR8; EC50 = 1.0 µM at mGluR6; EC50 = 249 µM at mGluR7 |
| Quantified Difference | D-AP4 and L-AP4 show comparable potency at mGluR4 (both ~130 nM), but D-AP4 exhibits lower potency at mGluR6 and mGluR8, with a different rank order of subtype selectivity. |
| Conditions | Recombinant receptor functional assays; HEK293 cell transfection for mGluR4; GPCRdb/ChEMBL curated data for mGluR6 and mGluR8 [1][2]. |
Why This Matters
Researchers requiring selective activation of mGluR4 versus other group III subtypes must consider this differential profile, as L-AP4 and D-AP4 are not interchangeable for experiments targeting specific mGluR-mediated signaling cascades.
- [1] BindingDB. Entry BDBM82006. D-AP4 EC50 = 130 nM at rat mGluR4. Assay: HEK293 cell transient transfection. View Source
- [2] GPCRdb. Ligand ID 1291: D-AP4. pEC50 values for rat mGluR6 (5.99) and rat mGluR8 (6.54). View Source
